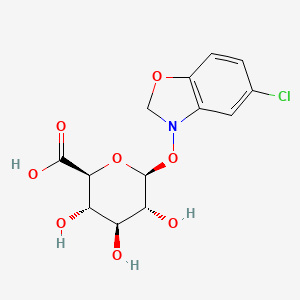

Chlorzoxazone N-Glucuronide

Description

Contextualization of Chlorzoxazone (B1668890) Biotransformation Research

Chlorzoxazone is primarily metabolized in the liver, with the main pathway involving hydroxylation to 6-hydroxychlorzoxazone (B195315), a reaction largely catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme. nih.govacs.orgnih.gov This has positioned chlorzoxazone as a probe drug for assessing CYP2E1 activity. acs.orgnih.govbiorxiv.org However, research has revealed that other enzymes, such as CYP1A1, CYP1A2, and CYP3A4, also contribute to its metabolism. nih.govnih.govacs.org

The biotransformation of chlorzoxazone is not limited to this initial oxidative step. The resulting 6-hydroxychlorzoxazone is rapidly conjugated, primarily with glucuronic acid, to form Chlorzoxazone-O-Glucuronide. biorxiv.orgnih.govdrugbank.com This Phase II conjugation reaction renders the metabolite more water-soluble, facilitating its excretion from the body. nih.govwikipedia.org

Significance of N-Glucuronidation Pathways in Xenobiotic Metabolism Studies

Glucuronidation is a major Phase II metabolic pathway for a wide array of xenobiotics, including drugs, pollutants, and other foreign compounds. wikipedia.orguef.fi This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orguef.fi The resulting glucuronide conjugates are generally more polar and readily excreted. uef.fi

While O-glucuronidation (conjugation at a hydroxyl group) is common, N-glucuronidation, the attachment of glucuronic acid to a nitrogen atom, is also a significant pathway for many compounds containing amine functional groups. nih.govpsu.edu N-glucuronidation can lead to the formation of stable, inactive metabolites, but in some cases, the resulting conjugates can be chemically reactive. psu.edu The study of N-glucuronidation is crucial for understanding the complete metabolic profile and potential toxicological implications of many drugs and xenobiotics. nih.govpsu.edu

Historical and Contemporary Perspectives on Chlorzoxazone Metabolite Discovery

Historically, the focus of chlorzoxazone metabolism was predominantly on the formation of 6-hydroxychlorzoxazone and its subsequent O-glucuronide. nih.govbiorxiv.org For many years, it was believed that these were the primary metabolites. However, more recent and sophisticated analytical techniques have led to the identification of a novel metabolite: Chlorzoxazone N-Glucuronide. nih.gov

In 2018, researchers reported the discovery of this compound in human hepatocytes, as well as in mouse and human urine. nih.gov This finding was significant as it revealed a previously unknown metabolic pathway for chlorzoxazone that occurs independently of the well-established CYP2E1-mediated hydroxylation. nih.gov This discovery has expanded our understanding of how the body processes chlorzoxazone and has highlighted the importance of exploring minor metabolic pathways.

Role of this compound in Pharmacometabolomics Research

The discovery of this compound has direct implications for the field of pharmacometabolomics, which aims to elucidate the metabolic response to drug administration. The formation of this N-glucuronide is catalyzed specifically by the UGT1A9 isoform. nih.govcaymanchem.combertin-bioreagent.com This specificity makes this compound a potential biomarker for UGT1A9 activity.

By quantifying the levels of this compound in biological samples, researchers can gain insights into individual variations in UGT1A9 function. This information is valuable for predicting drug-drug interactions and understanding inter-individual differences in drug metabolism and response. The identification of this metabolite underscores the need to consider all metabolic pathways, not just the major ones, to get a complete picture of a drug's disposition. nih.gov

Data Tables

Physicochemical Properties of Chlorzoxazone and its N-Glucuronide Metabolite

| Property | Chlorzoxazone | This compound |

|---|---|---|

| Molecular Formula | C₇H₄ClNO₂ | C₁₃H₁₂ClNO₈ |

| Molar Mass | 169.56 g/mol | 345.7 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=O)O2 | C1=CC(=C(C=C1)N2C(=O)OC3=C2C=C(C=C3)Cl)[C@H]4C@@HO |

Source: PubChem, Cayman Chemical caymanchem.comnih.gov

Enzymes Involved in Chlorzoxazone Metabolism

| Metabolite | Precursor | Key Enzyme(s) |

|---|---|---|

| 6-hydroxychlorzoxazone | Chlorzoxazone | CYP2E1, CYP1A1, CYP1A2 |

| Chlorzoxazone-O-Glucuronide | 6-hydroxychlorzoxazone | UGT1A1, UGT1A6, UGT1A9 |

| This compound | Chlorzoxazone | UGT1A9 |

Source: Archives of Toxicology, Chemical Research in Toxicology acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14ClNO8 |

|---|---|

Molecular Weight |

347.70 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-chloro-2H-1,3-benzoxazol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H14ClNO8/c14-5-1-2-7-6(3-5)15(4-21-7)23-13-10(18)8(16)9(17)11(22-13)12(19)20/h1-3,8-11,13,16-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m0/s1 |

InChI Key |

OFUSCTNYZCMHFP-JPYZYGQNSA-N |

Isomeric SMILES |

C1N(C2=C(O1)C=CC(=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1N(C2=C(O1)C=CC(=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymology of Chlorzoxazone N Glucuronidation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation of Chlorzoxazone (B1668890)

The UGT superfamily of enzymes is responsible for conjugating a glucuronic acid moiety from the high-energy donor UDP-glucuronic acid (UDPGA) to a variety of lipophilic substrates, rendering them more water-soluble and facilitating their excretion. biorxiv.organnualreviews.org The formation of Chlorzoxazone N-Glucuronide is a Phase II metabolic reaction that occurs independently of the primary Phase I oxidation pathway of chlorzoxazone. caymanchem.com

Research has definitively identified UGT1A9 as the specific isoform responsible for the N-glucuronidation of chlorzoxazone. caymanchem.com Studies using various in vitro models, including recombinant HepG2 cells expressing different UGT isoforms, have demonstrated that while other UGTs can metabolize chlorzoxazone's primary metabolite, only UGT1A9 is capable of directly forming the N-glucuronide conjugate from the parent compound. This specificity highlights the unique substrate-binding properties of the UGT1A9 active site. UGT1A9 is primarily expressed in the liver and kidneys. rhhz.net

Chlorzoxazone undergoes two main glucuronidation reactions: direct N-glucuronidation of the parent drug and O-glucuronidation of its hydroxylated metabolite, 6-hydroxychlorzoxazone (B195315). A key distinction lies in the enzymatic catalysts for each pathway.

The formation of this compound is exclusively catalyzed by the UGT1A9 isoform. In contrast, the O-glucuronidation of 6-hydroxychlorzoxazone to form Chlorzoxazone-O-Glucuronide is a more promiscuous reaction, catalyzed by multiple UGT isoforms, including UGT1A1, UGT1A6, and UGT1A9. This demonstrates that while UGT1A9 can participate in both pathways, its role in forming the N-glucuronide is unique. The CYP2E1-mediated hydroxylation of chlorzoxazone is tightly coupled to the subsequent O-glucuronidation by these UGTs in the endoplasmic reticulum. nih.gov

| Characteristic | This compound | Chlorzoxazone O-Glucuronide |

|---|---|---|

| Substrate | Chlorzoxazone | 6-hydroxychlorzoxazone |

| Catalyzing UGT Isoforms | UGT1A9 (specifically) | UGT1A1, UGT1A6, UGT1A9 |

| Preceding Metabolic Step | None (Direct conjugation) | CYP2E1-mediated hydroxylation |

| Metabolic Pathway | Phase II (Direct) | Phase I followed by Phase II |

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), for the specific reaction of chlorzoxazone N-glucuronidation catalyzed by UGT1A9 are not extensively reported in the reviewed scientific literature.

However, to provide context for the kinetic behavior of the responsible enzyme, UGT1A9, data from studies using propofol (B549288), a well-established probe substrate for UGT1A9, can be examined. nih.gov The glucuronidation of propofol generally follows Michaelis-Menten kinetics. nih.gov Kinetic parameters for this reaction provide insight into the efficiency of UGT1A9. For instance, in one study using human liver microsomes, the Vₘₐₓ for propofol glucuronidation was reported as 1466.75 ± 43.91 pmol/mg protein/min. nih.gov Such data are crucial for understanding the capacity and affinity of the enzyme and for predicting potential drug-drug interactions. rsc.org

| Enzyme Source | Substrate | Kinetic Parameter | Value |

|---|---|---|---|

| Pooled Commercial Human Liver Microsomes | Propofol | Vₘₐₓ (pmol/mg protein/min) | 1466.75 ± 43.91 nih.gov |

| Pooled Adjacent Normal Human Liver Microsomes | Propofol | Vₘₐₓ (pmol/mg protein/min) | 1043.69 ± 40.85 nih.gov |

Comparative Analysis of N-Glucuronidation versus O-Glucuronidation Pathways of Chlorzoxazone Metabolites

Cofactor Requirements for UGT-Mediated Chlorzoxazone N-Glucuronidation

The catalytic activity of all UDP-glucuronosyltransferases, including UGT1A9, is fundamentally dependent on the presence of a specific sugar donor cofactor. biorxiv.orgdrugbank.com The required cofactor for the glucuronidation of chlorzoxazone is Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) . biorxiv.org UDPGA provides the glucuronic acid moiety that is transferred to the chlorzoxazone molecule to form the N-glucuronide conjugate. biorxiv.organnualreviews.org This reaction converts the lipophilic parent drug into a more hydrophilic, water-soluble metabolite, which is essential for its subsequent elimination from the body. biorxiv.org The availability of UDPGA within the cell can be a rate-limiting factor for glucuronidation reactions.

Regulation of UGT Enzyme Activity and Expression Pertinent to Chlorzoxazone N-Glucuronidation

The formation of this compound is directly dependent on the activity and expression levels of the UGT1A9 enzyme. The regulation of UGT1A9 is complex, involving genetic polymorphisms, transcriptional control, and interactions with other substances.

Transcriptional Regulation: The expression of the UGT1A9 gene is controlled by various transcription factors. Hepatocyte nuclear factor 1-alpha (HNF1α) has been shown to bind to and activate the UGT1A9 promoter. rhhz.net Additionally, nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are known regulators of UGT genes and can mediate their induction by various xenobiotics. mdpi.com For example, the antibiotic rifampin is a known inducer of UGT1A9. mdpi.com

Inhibition: UGT1A9 activity can be inhibited by various compounds, potentially leading to drug-drug interactions. Mefenamic acid, a nonsteroidal anti-inflammatory drug, is recognized as a clinically relevant inhibitor of UGT1A9. nih.govcore.ac.uk Such inhibition can decrease the metabolic clearance of UGT1A9 substrates.

Genetic Polymorphisms: Variations in the UGT1A9 gene can lead to altered enzyme activity, contributing to inter-individual differences in drug metabolism. ingentaconnect.com Although specific functional polymorphisms for UGT1A9 are less characterized in clinical practice compared to UGT1A1, they represent a potential source of variability in the disposition of drugs metabolized by this enzyme. ingentaconnect.com

Experimental Models and Methodologies for Studying Chlorzoxazone N Glucuronide

In Vitro Systems for Metabolite Formation and Disposition Research

In vitro models are fundamental in characterizing the metabolic pathways of chlorzoxazone (B1668890), particularly the formation of Chlorzoxazone N-Glucuronide. These systems allow for controlled investigation of specific enzymatic reactions and cellular processes.

Application of Isolated Human Hepatocytes and Hepatic Microsomes

Isolated human hepatocytes and hepatic microsomes are primary tools for studying the metabolism of chlorzoxazone. veritastk.co.jpnih.gov Human hepatocytes, which contain a full complement of drug-metabolizing enzymes, are used to investigate the formation of metabolites in a cellular context. nih.goveuropa.eu Studies have demonstrated that incubating chlorzoxazone with human hepatocytes leads to the production of this compound. nih.gov This process occurs independently of the initial hydroxylation of chlorzoxazone by Cytochrome P450 2E1 (CYP2E1). nih.gov

Human liver microsomes (HLM), which are subcellular fractions containing phase I and phase II enzymes, are also extensively used. researchgate.net They are particularly useful for studying the kinetics of specific enzymes involved in glucuronidation. researchgate.net Research using HLM has been instrumental in identifying the UDP-glucuronosyltransferase (UGT) enzymes responsible for metabolizing chlorzoxazone and its hydroxylated metabolite. nih.govresearchgate.net For instance, studies with HLM have shown that while 6-hydroxychlorzoxazone (B195315) is the primary metabolite of CYP2E1 activity, it is rapidly conjugated. biorxiv.org Furthermore, the direct N-glucuronidation of chlorzoxazone has been observed in these systems. nih.gov

Table 1: Comparison of In Vitro Systems for Chlorzoxazone Glucuronidation Studies

| Model System | Key Features | Primary Application in Chlorzoxazone Research |

| Isolated Human Hepatocytes | Intact cellular structure with a full range of metabolic enzymes and cofactors. | Studying the complete metabolic profile of chlorzoxazone, including the formation of both phase I (6-hydroxychlorzoxazone) and phase II (Chlorzoxazone O-glucuronide and N-glucuronide) metabolites. nih.goveuropa.eu |

| Human Hepatic Microsomes | Subcellular fractions enriched with phase I (CYP) and phase II (UGT) enzymes. Requires addition of cofactors like UDPGA. researchgate.net | Investigating the kinetics and specific enzymes involved in chlorzoxazone glucuronidation, particularly the activity of different UGT isoforms. nih.govresearchgate.net |

| Recombinant UGT-Expressing Cell Lines | Cell lines genetically engineered to express a single, specific UGT enzyme. | Identifying the specific UGT isoform(s) responsible for the formation of this compound (e.g., UGT1A9). nih.govcaymanchem.com |

| Precision-Cut Organ Slices | Thin slices of liver tissue that maintain the organ's architecture and cell-to-cell interactions. ucl.ac.be | Characterizing the overall metabolic profile of chlorzoxazone in a system that closely mimics the in vivo environment. nih.govlimav.org |

Utilization of Recombinant UGT-Expressing Cell Lines and Subcellular Fractions

To pinpoint the specific enzymes responsible for this compound formation, researchers utilize recombinant cell lines engineered to express individual UGT isoforms. nih.govhelsinki.fi These models have been critical in identifying UGT1A9 as the specific enzyme that catalyzes the direct N-glucuronidation of chlorzoxazone. caymanchem.comglpbio.com Studies using recombinant HepG2 cells expressing UGT1A9 demonstrated the production of this compound when incubated with chlorzoxazone. nih.govresearchgate.net In contrast, other isoforms like UGT1A1 and UGT1A6 were shown to be involved in the glucuronidation of 6-hydroxychlorzoxazone to form Chlorzoxazone-O-glucuronide, but not the N-glucuronide. nih.gov

Precision-Cut Organ Slices for Metabolic Characterization

Precision-cut liver slices (PCLS) offer a more complex in vitro model that preserves the tissue architecture and intercellular communication of the liver. ucl.ac.beswiss3rcc.org This system provides a bridge between single-cell or subcellular fraction models and in vivo studies. ucl.ac.be PCLS from human liver have been used to identify the metabolites of chlorzoxazone, confirming the production of both Chlorzoxazone-O-glucuronide and the novel metabolite, this compound. nih.gov This methodology allows for the investigation of metabolic pathways in a more physiologically relevant context, maintaining the spatial organization of different cell types within the liver. ucl.ac.belimav.org

Advanced Cell Culture Models for Investigating Chlorzoxazone N-Glucuronidation

Advanced cell culture models are emerging as powerful tools for long-term toxicological and metabolic studies. uni-tuebingen.de While specific applications to this compound are still developing, models like 3D spheroids and organ-on-a-chip systems hold promise for more accurately mimicking liver physiology and function. These models can provide a more comprehensive understanding of drug metabolism and potential drug-induced liver injury over extended periods. uni-tuebingen.de Metabolically competent cell lines, such as HepaRG cells, have also been employed to study chlorzoxazone metabolism, providing insights into the production of its various metabolites. nih.goveuropa.eu

In Vivo Animal Models for Metabolite Fate and Excretion Studies

In vivo animal models are indispensable for understanding the complete picture of a drug's metabolic fate, including absorption, distribution, metabolism, and excretion (ADME).

Rodent Models (e.g., Mouse, Rat) in Chlorzoxazone Glucuronidation Research

Rodent models, particularly mice and rats, have been instrumental in studying the in vivo metabolism and excretion of chlorzoxazone. drugbank.commdpi.com These studies have confirmed that chlorzoxazone is rapidly metabolized and its metabolites are primarily excreted in the urine as glucuronide conjugates. drugbank.com Research in rats has shown that fasting can increase the metabolism and elimination of chlorzoxazone, which is correlated with an induction of CYP2E1. nih.gov Furthermore, studies analyzing urine from mice treated with chlorzoxazone have successfully detected both Chlorzoxazone-O-glucuronide and this compound, confirming the in vivo relevance of the N-glucuronidation pathway. nih.govresearchgate.net These animal models allow researchers to study the pharmacokinetics of chlorzoxazone and its metabolites in a whole-organism context, providing data that is crucial for extrapolating findings to humans. nih.gov

Table 2: Key Research Findings from Experimental Models

| Model | Finding | Reference |

| Human Hepatocytes | Production of this compound occurs independently of CYP2E1-mediated hydroxylation. | nih.gov |

| Recombinant UGT1A9 Cells | UGT1A9 is the specific enzyme that catalyzes the N-glucuronidation of chlorzoxazone. | nih.govcaymanchem.comglpbio.com |

| Precision-Cut Liver Slices | Confirmed the formation of both Chlorzoxazone-O-glucuronide and N-glucuronide in a system preserving liver architecture. | nih.gov |

| Mouse Model | Detection of this compound in the urine, confirming its in vivo formation and excretion. | nih.govresearchgate.net |

| Rat Model | Fasting induces CYP2E1 and increases the rate of chlorzoxazone metabolism and elimination. | nih.gov |

Non-Rodent Animal Models for Comparative Metabolic Studies

The study of chlorzoxazone metabolism extends beyond human subjects and rodent models to include various non-rodent species. These animal models are crucial for comparative metabolic studies, helping to understand species-specific differences and conserved pathways in drug biotransformation. While the primary focus has often been on the CYP2E1-mediated 6-hydroxylation pathway, these models are invaluable for investigating all metabolic routes, including glucuronidation.

Research using hepatic microsomes from ten different mammalian species, in addition to humans, has provided significant insights into the comparative metabolism of chlorzoxazone. nih.gov This research identified 6-hydroxychlorzoxazone as the sole metabolic product in all species studied, highlighting a species-conserved mechanism for the oxidative biotransformation of the parent compound. nih.gov Non-rodent models included in these comparative studies are the ferret, monkey, pig, cat, dog, horse, and cow. nih.gov

Enzyme kinetic analyses revealed that while most species followed a single-enzyme Michaelis-Menten model for 6-hydroxylation, a two-enzyme model was necessary for the ferret, monkey, pig, and rat. nih.gov The intrinsic clearance (Vmax/Km) of this pathway varied significantly across species, indicating different rates of metabolism. nih.gov Such comparative data is foundational for selecting appropriate animal models for preclinical studies. For instance, pigs have been increasingly recognized as a potential model for human drug metabolism due to similarities in their cytochrome P450 enzyme activities. dntb.gov.uadoi.org Likewise, dogs are frequently used as a non-rodent species in drug metabolism studies. doi.org

Table 1: Comparative Intrinsic Clearance (Vmax/Km) of Chlorzoxazone 6-Hydroxylation in Hepatic Microsomes of Various Non-Rodent Species

| Species | Rank Order of Intrinsic Clearance (Vmax/Km) |

|---|---|

| Horse | 2 |

| Monkey | 3 |

| Cow | 5 |

| Ferret | 6 |

| Pig | 7 |

| Cat | 11 |

| Dog | 12 |

Data sourced from a study on the biotransformation of chlorzoxazone in hepatic microsomes. The rank order is relative to all eleven species studied, including humans, rats, and mice. nih.gov

In Silico Approaches for Predicting and Modeling Chlorzoxazone N-Glucuronidation

Computational Tools for Metabolite Prediction and Pathway Elucidation

In silico approaches are indispensable in modern drug discovery and development for predicting metabolic pathways and identifying potential metabolites before or alongside laboratory experiments. bhsai.orgnih.gov These computational tools use various methods, including rule-based expert systems, machine learning algorithms, and quantum chemical methods, to predict how a parent drug like chlorzoxazone might be transformed in the body. nih.gov

For a compound like chlorzoxazone, these tools can predict a range of phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The prediction of 6-hydroxylation by CYP enzymes is a common output for chlorzoxazone. acs.org However, the discovery of direct N-glucuronidation highlights the need for tools that can accurately predict phase II metabolic pathways. nih.gov

Several publicly available and commercial software programs are used for metabolite prediction:

Expert Systems: These systems, such as MetabolExpert, rely on a curated knowledge base of biotransformation rules derived from established metabolic pathways. bhsai.org They can logically deduce likely metabolites based on the functional groups present in the parent molecule. bhsai.org

Machine Learning Models: Tools like GLORYx and Biotransformer 3.0 use machine learning algorithms trained on large datasets of known metabolic reactions. researchgate.netmdpi.com They can predict sites of metabolism (SoMs)—the specific atoms in a molecule most likely to undergo transformation—and the resulting metabolite structures. mdpi.com

Integrated Approaches: Many modern platforms combine multiple strategies. They might integrate machine learning for SoM prediction with rule-based reaction sets to generate and classify putative metabolite structures for both phase I and phase II metabolism. mdpi.com

These computational resources enable researchers to generate hypotheses about novel metabolites, such as this compound, which can then be targeted for identification in in vitro and in vivo samples using techniques like high-resolution mass spectrometry. researchgate.net The ability to systematically map enzymes to pathways and integrate this with omics data accelerates the discovery and characterization of complete metabolic networks. osti.gov

Table 2: Examples of In Silico Tools for Metabolite Prediction

| Tool Name | General Approach | Typical Application |

|---|---|---|

| MetabolExpert | Rule-based expert system | Predicts likely biotransformations based on functional groups. bhsai.org |

| GLORYx | Machine learning and rule-based | Predicts Phase I and Phase II metabolites and classifies their structures. mdpi.com |

| Biotransformer 3.0 | Open-access software for predicting metabolism | Supports rapid prediction of small molecule biotransformations. mdpi.com |

| PlantiSMASH / PlantClusterFinder | Homology-based / de novo prediction | Predicts metabolic gene clusters in genomes to infer pathways. osti.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling of Chlorzoxazone Metabolites in Research Contexts

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. biorxiv.orgresearchgate.net For chlorzoxazone, PBPK models have been developed to provide a mechanistic understanding of its pharmacokinetics and to investigate the influence of various factors on its metabolism. biorxiv.orglivermetabolism.com

A typical PBPK model for chlorzoxazone is a multi-compartment model representing various organs and tissues (e.g., liver, kidney, intestine) connected by the circulatory system. biorxiv.org The model incorporates physiological parameters (organ volumes, blood flow rates) and drug-specific parameters (physicochemical properties, permeability, enzyme kinetics). oatext.com

Key applications of PBPK modeling for chlorzoxazone metabolites include:

CYP2E1 Phenotyping: Chlorzoxazone is a primary probe drug for assessing the in vivo activity of the CYP2E1 enzyme. biorxiv.org PBPK models have been developed and validated to simulate the plasma concentrations of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, as well as its subsequent conjugate, chlorzoxazone-O-glucuronide. biorxiv.orgresearchgate.net

Investigating Disease States: PBPK models can be adapted to simulate how diseases affect drug metabolism. For example, models have been used to predict the impact of liver impairment, such as nonalcoholic fatty liver disease (NAFLD), on chlorzoxazone clearance. biorxiv.orgnih.gov

Predicting Drug-Drug Interactions: These models are used to explore the effects of enzyme inducers or inhibitors on chlorzoxazone metabolism. biorxiv.org

Table 3: Features of PBPK Models for Chlorzoxazone and its Metabolites

| Model Feature | Description | Reference |

|---|---|---|

| Modeled Compounds | Chlorzoxazone, 6-hydroxychlorzoxazone, Chlorzoxazone-O-glucuronide | biorxiv.orgresearchgate.net |

| Key Metabolic Pathway | CYP2E1-mediated 6-hydroxylation and subsequent O-glucuronidation | biorxiv.org |

| Software Platforms | PK-Sim®, GastroPlus™ | researchgate.netoatext.comnih.gov |

| Primary Application | Investigating factors affecting CYP2E1 phenotyping (e.g., ethanol (B145695) use, liver disease) | biorxiv.orgnih.gov |

| Validation | Models are validated against clinical pharmacokinetic data from multiple studies | biorxiv.orgoatext.com |

Analytical and Bioanalytical Techniques for Chlorzoxazone N Glucuronide Research

Chromatographic Separation Methods for Metabolite Resolution

Chromatographic techniques are fundamental in distinguishing Chlorzoxazone (B1668890) N-Glucuronide from its parent compound and other metabolites, such as 6-hydroxychlorzoxazone (B195315) and its O-glucuronide counterpart. nih.govresearchgate.net The polarity differences among these compounds allow for their effective separation, which is a critical prerequisite for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chlorzoxazone and its metabolites. researchgate.netnih.govebi.ac.uk Various HPLC methods have been developed, often employing reversed-phase columns, such as octadecylsilane (B103800) (C18), to achieve separation. nih.govtandfonline.com

Method parameters are optimized to ensure adequate resolution of the analytes. For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as sodium dihydrogen phosphate (B84403) at a specific pH, can effectively separate chlorzoxazone and its hydroxy metabolite within a reasonable timeframe. tandfonline.com Detection is commonly performed using ultraviolet (UV) detectors set at a wavelength where the compounds exhibit maximum absorbance, typically around 280-295 nm. tandfonline.com

In some applications, a gradient elution may be employed, where the composition of the mobile phase is changed over the course of the analysis to enhance separation efficiency. researchgate.net Sample preparation for HPLC analysis often involves a clean-up step, such as solid-phase extraction, to remove interfering substances from the biological matrix, thereby improving the accuracy and precision of the method. tandfonline.com

Table 1: Examples of HPLC Methods for Chlorzoxazone Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Octadecylsilane | Thermo C18 | Zorbax SB-C18 |

| Mobile Phase | Acetonitrile/0.05 M Sodium Dihydrogen Phosphate (30:70 v/v), pH 4.4 | Acetonitrile/30 mmol·mL-1 Ammonium Acetate | Acetonitrile/Water (45:55 v/v) |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Detection | UV at 280 nm | Mass Spectrometry | Mass Spectrometry |

| Reference | tandfonline.com | researchgate.netmagtechjournal.com | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically under 2 μm) and instrumentation capable of handling higher pressures. semanticscholar.org

UHPLC methods have been successfully applied to the simultaneous determination of chlorzoxazone and other drugs in pharmaceutical formulations. semanticscholar.org For instance, a UHPLC method utilizing an Eclipse plus C18 column and a mobile phase of 0.05% orthophosphoric acid and acetonitrile has been developed for the analysis of paracetamol, aceclofenac, and chlorzoxazone. semanticscholar.org The higher efficiency of UHPLC allows for rapid separation, with typical run times being significantly shorter than those of traditional HPLC methods. nih.gov

The enhanced sensitivity and resolution of UHPLC make it particularly well-suited for the analysis of metabolites present at low concentrations in complex biological samples. acs.orgrsc.org

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) coupled with liquid chromatography is a powerful tool for the definitive identification and sensitive quantification of drug metabolites, including Chlorzoxazone N-Glucuronide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UHPLC with the mass analysis capabilities of a mass spectrometer. This technique is invaluable for metabolite profiling, allowing for the detection and identification of various metabolites of chlorzoxazone in biological fluids. nih.govresearchgate.netnih.gov

In a typical LC-MS setup, the eluent from the chromatographic column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. magtechjournal.com

LC-MS methods have been instrumental in identifying not only the well-known 6-hydroxychlorzoxazone but also its glucuronidated forms, including the N-glucuronide. nih.gov The use of electrospray ionization (ESI) is common, and the analysis can be performed in either positive or negative ion mode, depending on the chemical nature of the analytes. magtechjournal.comptfarm.pl

Tandem Mass Spectrometry (LC-MS/MS) for Selective and Sensitive Quantification

For highly selective and sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique involves multiple stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of the assay. ptfarm.plresearchgate.netnih.gov

LC-MS/MS methods have been developed and validated for the quantification of chlorzoxazone and its metabolites in various biological matrices, including human plasma. researchgate.netnih.gov These methods offer low limits of quantification, making them suitable for pharmacokinetic studies where drug and metabolite concentrations can be very low. researchgate.net For instance, an LC-MS/MS assay for chlorzoxazone in human plasma has been validated with a linear range of 0.2-20 μg/mL. researchgate.netnih.gov

Table 2: LC-MS/MS Parameters for Chlorzoxazone Analysis

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 168.0 |

| Product Ion (m/z) | 132.1 |

| Internal Standard | Repaglinide |

| Reference | researchgate.netnih.gov |

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Glucuronides

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the structural elucidation of unknown or novel metabolites. researchgate.net The precision of HRMS allows for the determination of the elemental composition of a molecule, which is a key piece of information in identifying its structure.

HRMS has been employed in the study of chlorzoxazone metabolism, leading to the identification of the novel this compound. nih.gov By comparing the accurate mass of the detected metabolite with theoretical masses of possible structures, researchers can confidently propose the identity of new metabolites. This technique, often coupled with UHPLC (UHPLC-HRMS), is particularly powerful for non-targeted screening and metabolite identification studies. acs.org The use of techniques like molecular networking with LC-HRMS/MS data further aids in visualizing and characterizing the metabolic landscape of a drug. researchgate.netmdpi.com

Methodological Considerations in Metabolite Detection and Analysis

The accurate detection and quantification of drug metabolites are fundamental to pharmacokinetic and metabolic research. In the case of chlorzoxazone, its primary phase I metabolite, 6-hydroxychlorzoxazone, undergoes extensive phase II conjugation to form a glucuronide. This metabolite, correctly termed 6-hydroxychlorzoxazone glucuronide, is often the main form excreted from the body. nih.govbiorxiv.org The analytical strategies for this compound require specific methodological considerations to ensure accurate measurement in biological samples.

The analysis of chlorzoxazone metabolites in biological matrices such as plasma and urine is significantly impacted by the presence of its glucuronidated form. d-nb.infowho.int The direct analysis of glucuronide conjugates can be challenging due to their high polarity, which often leads to poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns. sigmaaldrich.com To overcome this and to quantify the total amount of the metabolite, a crucial pretreatment step involving enzymatic hydrolysis is employed. sigmaaldrich.comscirp.org

β-Glucuronidase is an enzyme used to cleave the glucuronic acid moiety from the metabolite, converting the conjugated, more polar form back into its parent aglycone (6-hydroxychlorzoxazone). sigmaaldrich.comoup.comsigmaaldrich.com This deconjugation step is essential for several reasons:

Improved Chromatographic Retention: The resulting aglycone, 6-hydroxychlorzoxazone, is less polar than its glucuronide conjugate, allowing for better retention and separation on reversed-phase HPLC columns. sigmaaldrich.com

Increased Sensitivity: By converting the conjugate to a single, detectable form, the sensitivity of the assay is improved, enabling the quantification of the total metabolite concentration. scirp.org

Standardization: This hydrolysis step allows for the quantification of the total metabolite using a reference standard of the aglycone (e.g., 6-hydroxychlorzoxazone), which is often more commercially available than the glucuronide conjugate.

The effectiveness of the hydrolysis reaction is dependent on several factors, including the source of the β-glucuronidase enzyme, pH, temperature, and incubation time. sigmaaldrich.comsigmaaldrich.com Different sources of the enzyme, such as from Helix pomatia (a mollusk), Escherichia coli, or recombinant sources, exhibit varying levels of activity and purity. sigmaaldrich.commdpi.com Preparations from mollusks, for instance, often contain sulfatase activity as well, which may be relevant for other compounds but not typically for chlorzoxazone metabolism. sigmaaldrich.com Recombinant β-glucuronidases have shown promise for providing more efficient and faster hydrolysis. mdpi.com

Optimizing these conditions is critical for complete and reproducible hydrolysis, ensuring the accurate quantification of the total metabolite concentration. sigmaaldrich.comnih.gov In various studies, samples containing chlorzoxazone metabolites are treated with β-glucuronidase prior to analysis to ensure all conjugated forms are measured. nih.govwho.int For example, a common procedure involves incubating urine or plasma samples, buffered to an optimal pH (e.g., pH 5.0), with a specified activity of β-glucuronidase at 37°C for a period ranging from two to 24 hours. oup.comdoi.org

| Parameter | Typical Condition | Rationale / Reference |

| Enzyme | β-Glucuronidase | Cleaves the glucuronide conjugate to its aglycone form. sigmaaldrich.comoup.com |

| Enzyme Source | Helix pomatia, E. coli, Recombinant | Different sources have varying efficiency and purity. sigmaaldrich.commdpi.com |

| pH | ~4.75 - 5.0 | Optimal pH for enzyme activity. oup.comdoi.org |

| Temperature | 37°C | Standard incubation temperature for enzymatic reactions. oup.comdoi.org |

| Incubation Time | 2 - 24 hours | Duration required for complete hydrolysis, which must be empirically determined. oup.comdoi.org |

Robust and validated bioanalytical methods are essential for reliable research on chlorzoxazone metabolism. While methods are often developed for the parent drug (chlorzoxazone) and its primary metabolite (6-hydroxychlorzoxazone), the protocol implicitly includes the measurement of the glucuronide conjugate through the mandatory enzymatic hydrolysis step discussed previously. sigmaaldrich.com The most common analytical techniques employed are HPLC with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

The development and validation of these methods follow stringent guidelines to ensure their reliability. A validated HPLC method for determining chlorzoxazone in human serum, for instance, demonstrated high absolute recovery and low relative standard deviation, indicating a precise and accurate method. nih.gov LC-MS/MS methods offer even greater sensitivity and specificity, which is particularly useful for detecting low concentrations of metabolites in complex biological matrices. researchgate.net

A typical validated bioanalytical method involves several key stages:

Sample Preparation: This stage involves the extraction of the analytes from the biological matrix (e.g., plasma, urine). For chlorzoxazone and its metabolite, this includes protein precipitation followed by enzymatic hydrolysis to convert the glucuronide to 6-hydroxychlorzoxazone. doi.orgnih.gov

Chromatographic Separation: The prepared sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is commonly used to separate chlorzoxazone, 6-hydroxychlorzoxazone, and an internal standard from other endogenous components. researchgate.netnih.gov

Detection and Quantification: The separated compounds are detected by a UV detector or a mass spectrometer. researchgate.netnih.gov Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Validation of the method ensures its performance characteristics meet the required standards for its intended application. Key validation parameters are summarized in the table below, based on a validated HPLC method for chlorzoxazone. nih.gov

| Validation Parameter | Description | Example Finding (Chlorzoxazone) |

| Linearity | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. | Linear over a concentration range of 1 to 100 µg/mL. nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Absolute recovery greater than 96%. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Intra-day RSD: 0.9% to 5.1%; Inter-day RSD: 0.6% to 3.0%. nih.gov |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.05 µg/mL in human serum. nih.gov |

| Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | Achieved through chromatographic separation and use of an internal standard. nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Evaluated to ensure analyte integrity during sample storage and processing. researchgate.net |

The University of Washington School of Pharmacy also lists established and validated bioanalytical methods for the analysis of chlorzoxazone and its metabolite hydroxychlorzoxazone in plasma, underscoring the availability of robust analytical tools for pharmacokinetic studies. washington.edu

Metabolic Disposition and Elimination Research of Chlorzoxazone N Glucuronide

Contribution of N-Glucuronidation to the Overall Metabolic Clearance of Chlorzoxazone (B1668890)

Chlorzoxazone is a centrally acting muscle relaxant that undergoes extensive metabolism in the liver. drugbank.com The primary metabolic pathway involves hydroxylation to 6-hydroxychlorzoxazone (B195315), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1. nih.govtaylorandfrancis.com This metabolite is then rapidly conjugated with glucuronic acid to form 6-hydroxychlorzoxazone-O-glucuronide. biorxiv.orgresearchgate.net

However, recent research has identified a second, distinct glucuronidation pathway for the parent compound, chlorzoxazone, resulting in the formation of Chlorzoxazone N-Glucuronide. caymanchem.comnih.gov This N-glucuronide is produced independently of the CYP2E1-mediated hydroxylation. nih.gov The UDP-glucuronosyltransferase (UGT) isoform UGT1A9 has been specifically identified as the enzyme responsible for the formation of this compound. caymanchem.comnih.gov In contrast, the formation of the O-glucuronide of the hydroxylated metabolite is catalyzed by UGT1A1, 1A6, and 1A9. nih.gov

Excretion Pathways of this compound in Research Models

The primary route of elimination for chlorzoxazone and its metabolites is through the urine. drugbank.com Specifically, the major metabolite found in urine is the glucuronide conjugate of 6-hydroxychlorzoxazone. biorxiv.orgebi.ac.uk Studies have shown that a significant percentage of the administered chlorzoxazone dose is recovered in the urine as this O-glucuronide. biorxiv.org

Research using various in vitro and in vivo models has been instrumental in elucidating the excretion pathways. In human hepatocytes and mouse models, both Chlorzoxazone-O-glucuronide and the more recently identified this compound have been detected in urine. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the time course of chlorzoxazone and its metabolites, including the amount of the O-glucuronide excreted in the urine. biorxiv.org These models incorporate key processes such as liver metabolism and renal excretion to predict the disposition of the drug. biorxiv.org

The general understanding of glucuronide metabolite excretion involves transport proteins that facilitate their movement across cell membranes. frontiersin.orgnih.gov These hydrophilic conjugates require transporters for their elimination from hepatocytes into the blood or bile, and from the blood into the urine. nih.govnih.gov While specific studies on the excretion pathways of this compound are still emerging, the established routes for other glucuronidated metabolites provide a likely framework.

Investigation of Transporter-Mediated Efflux of Glucuronide Metabolites

The elimination of glucuronide metabolites, including presumably this compound, from the body is highly dependent on the function of efflux transporters. nih.gov Glucuronides are generally hydrophilic and cannot easily diffuse across cell membranes, thus requiring active transport mechanisms. nih.govplos.org These transporters are crucial for moving the metabolites from the site of their formation, such as the liver, into the bloodstream for subsequent renal excretion or directly into the bile. frontiersin.org

Role of ABC Transporters (e.g., BCRP, MRPs) in Glucuronide Excretion

A key family of efflux transporters involved in the disposition of glucuronide conjugates is the ATP-binding cassette (ABC) transporter superfamily. solvobiotech.comnih.gov Members of this family, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and various Multidrug Resistance-Associated Proteins (MRPs/ABCCs), are well-documented to transport a wide array of glucuronidated drugs and xenobiotics. solvobiotech.comnih.gov

Multidrug Resistance-Associated Proteins (MRPs): Several MRP isoforms play a significant role in the efflux of glucuronides. MRP2 (ABCC2) is primarily located on the apical membrane of hepatocytes and renal proximal tubule cells, mediating the excretion of glucuronides into bile and urine, respectively. nih.govsolvobiotech.com MRP3 (ABCC3) and MRP4 (ABCC4) are often found on the basolateral membrane of hepatocytes, transporting glucuronides back into the systemic circulation for eventual renal clearance. frontiersin.orgnih.gov Studies using inhibitors and gene-silencing techniques have demonstrated the importance of MRP1 and MRP4 in the excretion of other glucuronide metabolites. nih.gov

Comparative Disposition Studies of this compound Across Different Biological Systems

Understanding the metabolic fate of a drug across different biological systems is fundamental in preclinical and clinical research. The metabolism of chlorzoxazone has been investigated in various models, including different animal species and in vitro human tissue systems. nih.govnih.gov

Comparative in vitro metabolism studies have been conducted using liver microsomes from humans and other mammalian species. nih.gov These studies provide insights into species-specific differences in metabolic pathways. For instance, the formation of 6-hydroxychlorzoxazone, the precursor to the major O-glucuronide metabolite, has been observed in liver microsomes from rats, dogs, and monkeys. researchgate.net

More recent and detailed investigations using metabolically competent cell lines like HepaRG cells, primary human hepatocytes, and precision-cut human liver slices have allowed for a more comprehensive identification of chlorzoxazone metabolites. nih.gov It was in these advanced in vitro systems, as well as in mouse and human urine, that this compound was definitively identified as a novel metabolite produced independently of the primary CYP2E1 pathway. nih.gov

The use of recombinant HepG2 cells engineered to express specific UGT enzymes has further clarified the specific contributions of different UGT isoforms to chlorzoxazone glucuronidation. nih.govresearchgate.net These systems demonstrated that while UGT1A1, 1A6, and 1A9 can all form the O-glucuronide from 6-hydroxychlorzoxazone, only UGT1A9 is responsible for the direct N-glucuronidation of the parent chlorzoxazone. nih.gov

The following table summarizes the findings from various biological systems used to study chlorzoxazone metabolism, highlighting the systems where its glucuronide metabolites have been identified.

| Biological System | Key Findings Related to Glucuronide Metabolites |

| Human Liver Microsomes | Demonstrates the capacity for glucuronidation of 6-hydroxychlorzoxazone. nih.gov |

| Animal Liver Microsomes (Rat, Dog, Monkey) | Shows hydroxylation, the prerequisite step for O-glucuronidation. researchgate.net |

| HepaRG Cells | Identification of both Chlorzoxazone-O-glucuronide and this compound. nih.gov |

| Primary Human Hepatocytes | Confirmed the production of both O- and N-glucuronide metabolites. nih.gov |

| Human and Mouse Urine | In vivo evidence for the excretion of both Chlorzoxazone-O-glucuronide and this compound. nih.gov |

| Recombinant HepG2-UGT Cells | Pinpointed UGT1A9 as the specific enzyme for this compound formation. nih.gov |

These comparative studies are crucial for extrapolating metabolic data from preclinical animal models to humans and for understanding the inter-individual variability in drug metabolism. nih.gov The differences in enzyme expression and activity across species and among individuals can significantly impact the metabolic profile and clearance of drugs like chlorzoxazone. nih.gov

Advanced Research Topics and Future Perspectives for Chlorzoxazone N Glucuronide

Mechanistic Studies on the Resistance of Chlorzoxazone (B1668890) N-Glucuronide to Enzymatic Hydrolysis

A noteworthy characteristic of Chlorzoxazone N-Glucuronide is its resistance to enzymatic hydrolysis by β-glucuronidases. nih.gov This stability contrasts with many O-glucuronides, which are readily cleaved back to the parent compound by gut bacteria, potentially leading to enterohepatic recycling. hyphadiscovery.com

Detailed Research Findings:

Enzyme Specificity: Studies have shown that the susceptibility of N-glucuronides to hydrolysis can depend on the source of the β-glucuronidase enzyme. hyphadiscovery.com The resistance of this compound suggests a specific steric or electronic configuration that hinders enzyme access to the glycosidic bond.

Chemical Stability: In contrast to its enzymatic stability, some N-glucuronides are labile under acidic conditions. hyphadiscovery.com For instance, the N-glucuronide of olanzapine (B1677200) is resistant to enzymatic and base hydrolysis but is cleaved in acidic environments. hyphadiscovery.com This suggests that the stability of this compound should be investigated across a range of pH values to fully understand its disposition in various physiological compartments, such as the stomach and bladder.

Future mechanistic studies could employ techniques like X-ray crystallography of the metabolite in complex with various β-glucuronidases or advanced mass spectrometry to probe the structural basis of this resistance. Understanding this stability is crucial for accurately predicting the pharmacokinetics and potential for accumulation of this metabolite.

Exploration of Potential Biological Activities or Roles of this compound as a Metabolite

Generally, glucuronidation is considered a detoxification pathway, rendering compounds more water-soluble for excretion and often terminating their pharmacological activity. helsinki.fisciex.com However, this is not always the case, as some glucuronide metabolites exhibit their own biological effects.

Detailed Research Findings:

Pharmacological Inactivity (General Assumption): Most N-glucuronides are considered pharmacologically inactive. hyphadiscovery.comresearchgate.net The addition of the bulky, hydrophilic glucuronic acid moiety typically prevents the metabolite from binding to the parent drug's target receptors.

Potential for Bioactivity: There are exceptions where glucuronide conjugates are active. For example, morphine-6-glucuronide (B1233000) is a more potent analgesic than morphine itself. scispace.com While there is currently no evidence to suggest that this compound is biologically active, this possibility warrants investigation.

Future research should involve screening this compound against a panel of relevant biological targets, including the receptors and ion channels modulated by the parent compound. ebi.ac.uk Even in the absence of direct pharmacological activity, the potential for off-target effects or interactions with drug transporters should be considered.

Development of Innovative In Vitro and In Silico Models for Predicting N-Glucuronidation

The prediction of a drug candidate's metabolic fate, including N-glucuronidation, is a critical step in drug development. sciex.comnih.gov Accurate predictive models can help to identify potential drug-drug interactions and inter-individual variability in metabolism early in the process.

Detailed Research Findings:

In Vitro Systems: A variety of in vitro tools are used to study N-glucuronidation, including human liver microsomes and recombinant human UGT enzymes expressed in cell lines. helsinki.fi These systems have been instrumental in identifying UGT1A4 and UGT2B10 as key enzymes in human N-glucuronidation. nih.gov

In Silico Models: Computational approaches are gaining prominence for their ability to rapidly screen large numbers of compounds. nih.gov These models use techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling to predict the likelihood of a compound undergoing glucuronidation and to identify the specific site of conjugation. oup.comoup.com Support vector machines (SVM) have been used to build classification models for different types of glucuronidation sites, including amino nitrogens. oup.comoup.com

The development of more refined in silico models that can accurately predict the specific UGT isoforms involved in N-glucuronidation, such as the role of UGT1A9 in forming this compound, remains a key area for future research. caymanchem.com Integrating data from in vitro experiments with advanced computational algorithms will be essential for building more robust predictive models. researchgate.net

Elucidation of Genetic Polymorphisms and Environmental Factors Influencing Chlorzoxazone N-Glucuronidation

Inter-individual variability in drug metabolism is a major clinical concern, and this variability is often influenced by genetic and environmental factors. ki.se

Detailed Research Findings:

Genetic Polymorphisms in UGTs: Genetic variations in UGT genes can lead to altered enzyme activity, which in turn affects drug metabolism. genomind.com For example, polymorphisms in UGT1A4 and UGT2B15 are known to impact the metabolism of various drugs. genomind.com While the influence of specific UGT1A9 polymorphisms on Chlorzoxazone N-Glucuronidation has not been extensively studied, it is a critical area for future investigation.

Environmental Factors: Environmental factors such as diet, smoking, and alcohol consumption can also influence drug metabolism. biorxiv.orgki.se For instance, ethanol (B145695) is a known inducer of CYP2E1, which affects the primary metabolic pathway of chlorzoxazone. biorxiv.orgoatext.com While the direct impact of such factors on UGT1A9 and Chlorzoxazone N-Glucuronidation is less clear, it cannot be ruled out.

Future research should focus on identifying specific genetic variants in the UGT1A9 gene and correlating them with individual differences in the formation of this compound. Furthermore, the influence of various environmental exposures on the expression and activity of UGT1A9 should be investigated to provide a more complete picture of the factors governing this metabolic pathway.

Broader Implications of N-Glucuronidation Research in Xenobiotic Biotransformation and Metabolite Research

The study of N-glucuronidation, including that of chlorzoxazone, has far-reaching implications for our understanding of how the body processes foreign compounds (xenobiotics). oup.com

Detailed Research Findings:

Species Differences: N-glucuronidation shows significant interspecies variability, with humans often exhibiting much higher rates than preclinical animal models. researchgate.netnih.gov This is largely attributed to the activity of UGT1A4 and UGT2B10 in humans. nih.gov This highlights the importance of using human-relevant in vitro systems in drug development.

Role in Detoxification and Bioactivation: While generally a detoxification pathway, N-glucuronidation can sometimes lead to the formation of reactive metabolites. psu.edu For example, the N-glucuronides of some aromatic amines have been implicated in bladder cancer due to their breakdown into toxic compounds. scispace.com

Research into the N-glucuronidation of compounds like chlorzoxazone contributes to a growing body of knowledge that helps to better predict and understand the metabolism and potential toxicity of a wide range of drugs and other xenobiotics. This knowledge is essential for the development of safer and more effective medicines.

Q & A

Q. What enzymatic pathways are responsible for the formation of Chlorzoxazone N-Glucuronide, and how can their activity be quantified experimentally?

this compound is primarily formed via glucuronidation mediated by the UDP-glucuronosyltransferase (UGT) isoform UGT1A8. To quantify enzymatic activity, researchers can use in vitro assays with human liver microsomes or recombinant UGT isoforms. Key steps include:

Q. What analytical methods are recommended for detecting this compound in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation should include:

Q. How do pharmacokinetic parameters of this compound inform its elimination profile?

Pharmacokinetic studies in humans show that chlorzoxazone is rapidly absorbed (Tmax = 1–2 hours) and excreted primarily as glucuronide conjugates (74% of dose in urine). Key parameters include:

- Half-life (t½): ~1.12 hours for chlorzoxazone.

- Clearance (CL): 148 mL/min, indicating extensive hepatic metabolism.

- Metabolic ratio: AUC of 6-hydroxychlorzoxazone to chlorzoxazone reflects CYP2E1 activity .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models improve the prediction of this compound kinetics in diverse populations?

PBPK models integrate physiological parameters (e.g., organ weights, blood flow) and enzyme kinetics to simulate metabolite disposition. For chlorzoxazone:

- Model structure: Includes intestinal absorption, hepatic metabolism (CYP2E1 and UGT1A9), and renal excretion.

- Validation: Use clinical data from studies with doses ranging from 0.005 mg to 750 mg.

- Applications: Predict drug-drug interactions (e.g., ethanol-induced CYP2E1 inhibition) and inter-individual variability in glucuronidation .

Q. What experimental designs resolve contradictions in CYP2E1-mediated metabolic data for this compound?

Conflicting results (e.g., herbal extracts altering CYP2E1 activity) require:

- Dose-response studies: Test multiple doses of modulators (e.g., RPMP and DBR herbs) to identify non-linear kinetics.

- Statistical frameworks: Use two-way ANOVA with post-hoc Bonferroni correction to compare treatment effects on AUC, CL, and t½ .

- Mechanistic assays: Confirm CYP2E1 activity via 6-hydroxychlorzoxazone formation in microsomal incubations .

Q. How does ethanol co-administration influence the regulatory dynamics of CYP2E1 and UGT1A9 in this compound formation?

Ethanol inhibits CYP2E1 degradation, increasing its activity and accelerating 6-hydroxychlorzoxazone production. However, UGT1A9 activity remains unaffected, leading to:

Q. What strategies mitigate variability in this compound quantification across multi-center studies?

Standardize protocols by:

- Harmonizing sample collection: Fix time points for plasma/urine sampling (e.g., 0, 1, 2, 4, 8 hours post-dose).

- Cross-lab validation: Use shared reference standards (e.g., this compound from Bertin Pharma) and inter-laboratory proficiency testing .

- Data normalization: Adjust for creatinine levels in urine and hematocrit in plasma .

Methodological Considerations

Q. How should researchers design studies to isolate UGT1A9-specific contributions from other glucuronidation pathways?

- Isoform-selective inhibition: Use hecogenin (UGT1A9 inhibitor) in microsomal incubations.

- Kinetic profiling: Compare reaction rates in recombinant UGT1A9 vs. pooled human liver microsomes.

- Cross-species validation: Avoid rodent models due to interspecies differences in UGT expression .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetics of this compound?

- Non-compartmental analysis (NCA): Calculate AUC, Cmax, and t½ using tools like Phoenix WinNonlin.

- Population pharmacokinetics: Apply mixed-effects modeling (e.g., NONMEM) to account for covariates like body weight and genetic polymorphisms.

- Model selection: Use Akaike Information Criterion (AIC) to compare one- vs. two-compartment models .

Q. How can in silico tools prioritize metabolites for toxicological profiling in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.